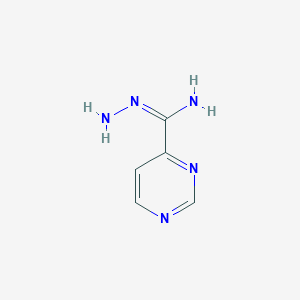

N-aminopyrimidine-4-carboximidamide

Descripción general

Descripción

N-aminopyrimidine-4-carboximidamide is a compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their significant role in biological systems, particularly as components of nucleic acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-aminopyrimidine-4-carboximidamide typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the reaction of 2,4,5-trichloropyrimidine with 2-amino-N-methylbenzamide in the presence of sodium bicarbonate in ethanol, followed by further reactions to introduce the amino and carboximidamide groups . Another approach involves the use of methyl iodide in DMF under basic conditions with cesium carbonate to achieve N-methylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-aminopyrimidine-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium bicarbonate in ethanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-aminopyrimidine-4-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N-aminopyrimidine-4-carboximidamide is characterized by its unique structure, which allows it to interact with various biological systems. Pyrimidines, including this compound, are crucial as components of nucleic acids and have been associated with a range of pharmacological activities, such as:

- Antioxidant

- Antibacterial

- Antiviral

- Antifungal

- Anti-inflammatory

The compound operates through diverse mechanisms depending on its interaction with biomolecules, making it a versatile tool in both research and therapeutic contexts .

Chemistry

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its structural properties allow chemists to modify it for various applications in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It has been investigated for its role in modulating enzymatic activities and cellular processes, which could lead to advancements in understanding disease mechanisms .

Medicine

This compound has shown promise as a potential anticancer agent. It targets key enzymes involved in cancer progression, such as:

- Epidermal Growth Factor Receptor (EGFR)

- B-Raf Proto-Oncogene (BRAF)

- Cyclin-dependent Kinase 2 (CDK2)

These targets are crucial in various cancers, suggesting that this compound could play a significant role in developing new cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential and efficacy of this compound:

- Anticancer Efficacy : Research has demonstrated that this compound can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis.

- Neuroprotective Effects : Some studies have indicated that derivatives of aminopyridines exhibit neuroprotective effects, particularly in models of neurodegenerative diseases .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of N-aminopyrimidine derivatives have shown favorable absorption and distribution characteristics, enhancing their potential as therapeutic agents .

Data Tables

| Application Area | Description | Key Targets |

|---|---|---|

| Chemistry | Building block for organic synthesis | Various organic compounds |

| Biology | Interaction with biomolecules | Enzymes involved in cellular processes |

| Medicine | Potential anticancer agent | EGFR, BRAF, CDK2 |

Mecanismo De Acción

The mechanism of action of N-aminopyrimidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . The compound’s ability to bind to these targets and disrupt their function makes it a promising candidate for anticancer therapy.

Comparación Con Compuestos Similares

Similar Compounds

Pyrimidine: The parent compound, which serves as a core structure for many derivatives.

2,4-Diaminopyrimidine: Known for its applications in medicinal chemistry as an antimalarial agent.

N-methylpyrimidine: Used in various synthetic applications due to its reactivity.

Uniqueness

N-aminopyrimidine-4-carboximidamide stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. Its ability to inhibit multiple key enzymes involved in cancer cell proliferation highlights its potential as a multifunctional therapeutic agent.

Actividad Biológica

N-Aminopyrimidine-4-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an amino group and a carboximidamide functional group. Its molecular formula is . The presence of nitrogen functionalities contributes to its reactivity and biological interactions, making it a subject of interest in various fields, including pharmacology and biochemistry.

Target Enzymes

This compound primarily interacts with several biological targets, including:

- NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D) : This enzyme is crucial for the biosynthesis of bioactive lipids. Inhibitors derived from pyrimidine structures have shown significant effects on emotional behavior in animal models by modulating lipid levels in the brain .

- Nitric Oxide Synthase (nNOS) : Compounds similar to N-aminopyrimidine derivatives have demonstrated selective inhibition of nNOS, which is relevant for neuroprotection in conditions characterized by excessive nitric oxide production .

Biochemical Pathways

Pyrimidines play essential roles in various biochemical pathways, including nucleotide synthesis and cellular signaling. This compound may influence these pathways by modulating enzyme activities and gene expression through binding interactions with biomolecules .

Antimicrobial Properties

Research indicates that derivatives of aminopyrimidines, including this compound, exhibit antimicrobial activity against bacteria and fungi. This suggests potential applications in treating infectious diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of N-aminopyrimidine derivatives. For instance, specific compounds within this class have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 4 | BRAF V600E | 0.19 | Inhibition of cell proliferation |

| Compound 5 | EGFR/CDK2/c-Met | 0.089/0.014/0.0041 | Induction of apoptosis via cytochrome C levels increase |

These findings underscore the potential of this compound as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

Inhibitors derived from pyrimidine structures have been shown to modulate neuroprotective pathways by selectively inhibiting nNOS, thereby reducing neurodegeneration linked to high nitric oxide levels. This mechanism provides a therapeutic avenue for neurodegenerative diseases .

Case Studies

- In Vivo Studies on Emotional Behavior : A study involving the administration of pyrimidine derivatives demonstrated changes in emotional behavior in mice, attributed to alterations in lipid signaling pathways mediated by NAPE-PLD inhibition .

- Antiproliferative Effects Against Cancer Cell Lines : A series of experiments assessed the activity of various pyrimidine derivatives against cancer cell lines, revealing that structural modifications significantly enhanced their potency as anticancer agents .

Propiedades

IUPAC Name |

N'-aminopyrimidine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-1-2-8-3-9-4/h1-3H,7H2,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFRZVPXBWKTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724773 | |

| Record name | Pyrimidine-4-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18091-46-8 | |

| Record name | Pyrimidine-4-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.